molecular formula C9H17NS2 B12812243 5-Cyclohexyl-1,3,5-dithiazinane CAS No. 94503-95-4

5-Cyclohexyl-1,3,5-dithiazinane

Cat. No.: B12812243
CAS No.: 94503-95-4
M. Wt: 203.4 g/mol
InChI Key: IMZQMVOVWFLUAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyclohexyl-1,3,5-dithiazinane: is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Cyclohexyl-1,3,5-dithiazinane can be synthesized through the cyclothiomethylation of primary amines with formaldehyde and hydrogen sulfide. The reaction typically involves the use of sodium sulfide or sodium hydrosulfide as a sulfur source. The process is carried out in a chloroform-water mixture at room temperature for several hours. The pH of the reaction medium is maintained around 13, and the mixture is neutralized with hydrochloric acid upon completion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Cyclohexyl-1,3,5-dithiazinane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Cyclohexyl-1,3,5-dithiazinane is used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions. It is also employed in the synthesis of other heterocyclic compounds .

Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It has shown promise as a bioactive molecule in various assays .

Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an antimicrobial agent and its role in drug design .

Industry: this compound is used in the petrochemical industry as a corrosion inhibitor and in the formulation of specialty chemicals .

Mechanism of Action

The mechanism of action of 5-Cyclohexyl-1,3,5-dithiazinane involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with cell membranes, leading to disruption of membrane integrity and cell death .

Comparison with Similar Compounds

Uniqueness: 5-Cyclohexyl-1,3,5-dithiazinane is unique due to its specific arrangement of sulfur and nitrogen atoms, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes with metal ions and its potential bioactivity make it a valuable compound for various applications .

Properties

CAS No.

94503-95-4

Molecular Formula

C9H17NS2

Molecular Weight

203.4 g/mol

IUPAC Name

5-cyclohexyl-1,3,5-dithiazinane

InChI

InChI=1S/C9H17NS2/c1-2-4-9(5-3-1)10-6-11-8-12-7-10/h9H,1-8H2

InChI Key

IMZQMVOVWFLUAW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CSCSC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.